N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine
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Overview
Description
“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is an aminopyridine . It is a halogenated pyridine derivative and a fluorinated building block . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
The synthesis of “N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” involves several steps. The major use of its derivatives is in the protection of crops from pests . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is characterized by a pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an amine group . The empirical formula is C6H2ClF4N .Chemical Reactions Analysis
“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis
“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” has a molecular weight of 199.53 . It is a liquid with a refractive index of 1.433 . It has a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C . Its density is 1.524 g/mL at 25 °C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Novel Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules
2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of the compound, acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
Development of Organic Compounds Containing Fluorine
The compound is part of a larger group of organic compounds containing fluorine, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Targeted Protein Degradation
The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules as inhibitors of certain enzymes, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Similar compounds have shown potential in the treatment of certain diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .
properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLYKDWGLHLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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